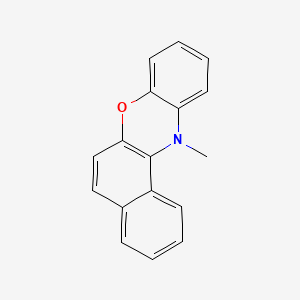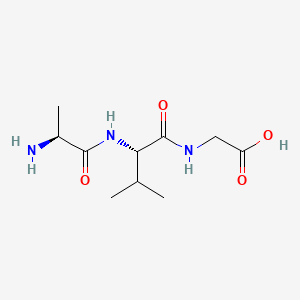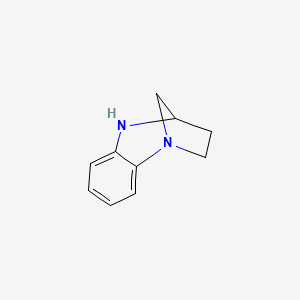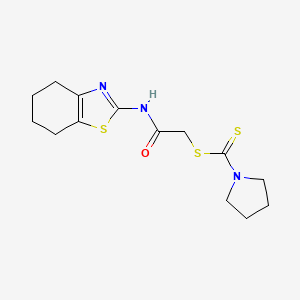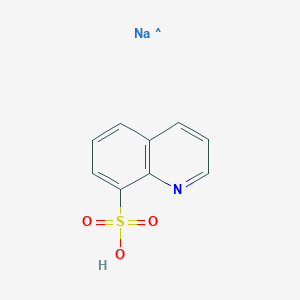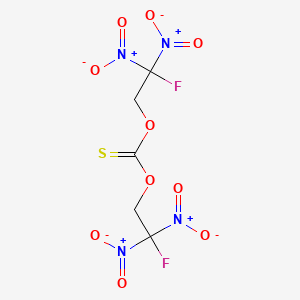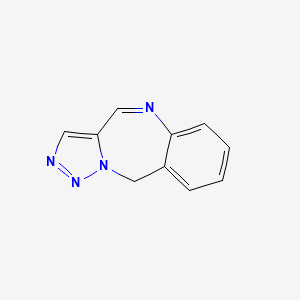![molecular formula C17H22N2 B12809926 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is characterized by the presence of two amino groups and multiple methyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-2,6-dimethylbenzyl chloride with 3,5-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethoxybenzene
Uniqueness
4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propiedades
Fórmula molecular |
C17H22N2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
4-[(4-amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C17H22N2/c1-10-5-14(18)6-11(2)16(10)9-17-12(3)7-15(19)8-13(17)4/h5-8H,9,18-19H2,1-4H3 |
Clave InChI |
QUACYTKJOFAODG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)N)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
